molecular formula C8H10O B104991 2-Ethylphenol CAS No. 90-00-6

2-Ethylphenol

Cat. No.: B104991
CAS No.: 90-00-6
M. Wt: 122.16 g/mol
InChI Key: IXQGCWUGDFDQMF-UHFFFAOYSA-N
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Description

2-Ethylphenol is an organic compound with the molecular formula C8H10O. It is one of three isomeric ethylphenols and appears as a colorless liquid. This compound is often found as an impurity in xylenols and is used in the production of commercial phenolic resins .

Preparation Methods

2-Ethylphenol is primarily produced through the ethylation of phenol using ethylene or ethanol in the presence of aluminium phenolate . This method involves the reaction of phenol with ethylene or ethanol under specific conditions to introduce the ethyl group at the ortho position of the phenol ring.

Industrial Production Methods:

    Ethylation of Phenol: This process involves the reaction of phenol with ethylene or ethanol in the presence of aluminium phenolate as a catalyst.

Chemical Reactions Analysis

2-Ethylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Types of Reactions:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Alcohols and other reduced forms.

    Substitution Products: Various substituted phenols depending on the reagents used.

Comparison with Similar Compounds

Uniqueness of 2-Ethylphenol:

  • The ortho position of the ethyl group in this compound provides unique reactivity and properties compared to its isomers. This positional difference can influence the compound’s chemical behavior and applications.

Properties

IUPAC Name

2-ethylphenol
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InChI

InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3
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InChI Key

IXQGCWUGDFDQMF-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1O
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Molecular Formula

C8H10O
Record name ETHYLPHENOL
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DSSTOX Substance ID

DTXSID1022479
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Molecular Weight

122.16 g/mol
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Physical Description

Ethylphenol is a yellow liquid. Freezing point -18 °C. Flash point 172 °F., Liquid, Colorless liquid with an odor of phenol; [Merck Index] Yellow-brown liquid; [MSDSonline]
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Boiling Point

400.14 °F at 760 mmHg (NTP, 1992), 204.5 °C
Record name ETHYLPHENOL
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Flash Point

173 °F (NTP, 1992), 78 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; FREELY SOL IN ALCOHOL, FREELY SOL IN BENZENE, GLACIAL ACETIC ACID, SOL IN ALL PROP IN ETHER, SOL IN ACETONE, Water solubility = 5340 mg/l
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Density

1.037 (USCG, 1999) - Denser than water; will sink, 1.0146 @ 25 °C
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Vapor Pressure

1 mmHg at 115.2 °F ; 5 mmHg at 164.1 °F; 10 mmHg at 188.6 °F (NTP, 1992), 0.15 [mmHg], 0.153 mm Hg at 25 °C.
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Color/Form

METASTABLE & STABLE CRYSTAL FORM, COLORLESS LIQUID

CAS No.

90-00-6; 25429-37-2, 90-00-6, 25429-37-2
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Melting Point

-18 °F (NTP, 1992), 18 °C
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Synthesis routes and methods I

Procedure details

The process according to claim 1, wherein said vinylphenol-containing polymerization raw material comprises vinylphenol, non-polymerizable phenols and water, and is a crude reaction product or a partially purified reaction product obtained by dehydrogenation of ethylphenol.
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phenols
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Synthesis routes and methods II

Procedure details

As a result, 3.5 liters of a toluene solution containing 1.5 mols of a vinylphenol mixture of 37.0 mol% o-vinylphenol, 24.7 mol% m-vinylphenol, 36.9 mol% p-vinylphenol and 1.4 mol% ethylphenol was obtained as the extract. As the raffinate, 10.4 liters of a toluene solution containing 2.6 mols of an ethylphenol mixture of 9.9 mol% o-ethylphenol, 4.0 mol% m-ethylphenol, 85.1 mol% p-ethylphenol and 1.0 mol% vinylphenol was obtained.
Quantity
1.5 mol
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3.5 L
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylphenol
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2-Ethylphenol
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Reactant of Route 3
2-Ethylphenol
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2-Ethylphenol
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2-Ethylphenol
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2-Ethylphenol

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